5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

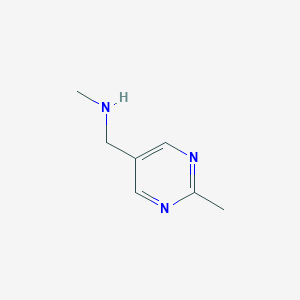

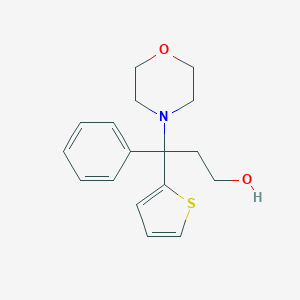

5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile is a chemical compound with the CAS Number: 111493-52-8. It has a molecular weight of 141.56 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile is 1S/C5H4ClN3/c1-9-5(6)4(2-7)3-8-9/h3H,1H3 and the InChI key is ALYKYQFBPPPPMI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Synthesis of New Pyrazole Derivatives

- Scientific Field: Chemical Crystallography

- Application Summary: The compound is used in the synthesis of new pyrazole derivatives . The crystal structure of the compound was determined using the X-ray diffraction method .

- Methods of Application: The compound was prepared in a series of syntheses to produce new pyrazole derivatives .

- Results: The crystal belongs to the monoclinic space group P 2 1 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 .

Synthesis of Pyrazole-4-Carbonitrile-Based Heterocycles

- Scientific Field: Organic Chemistry

- Application Summary: The compound is used in the synthesis of a novel class of pyrazole-4-carbonitrile-based heterocycles .

- Methods of Application: The compound was synthesized starting from 3-acetyl-1- (4-fluorophenyl)-5-phenyl-1 H -pyrazole-4-carbonitrile .

- Results: The reactivity of the compound towards active methylene derivatives, including malononitrile and ethyl cyanoacetate, was explored .

Use as an Abscission Agent

- Scientific Field: Agriculture

- Application Summary: The compound is used as a potential nontoxic abscission agent for the late season ‘Valencia’ sweet orange crop .

- Methods of Application: The compound is applied to aid in mechanical harvesting of citrus in Florida .

- Results: The results of this application were not provided in the source .

Corrosion Inhibition

- Scientific Field: Materials Science

- Application Summary: The compound is used as a corrosion inhibitor for mild steel in aggressive acidic environments .

- Methods of Application: The compound’s corrosion protection properties for mild steel in HCl were studied using mass loss studies, impedance spectroscopy, polarisation studies, adsorption studies, and basic quantum chemical calculations .

- Results: The protection efficiency decreases with an increase in temperature and acid concentration but increases with an increase in the concentration of the inhibitor .

Synthesis of Pyrazole-4-Carbonitrile-Based Heterocycles

- Scientific Field: Organic Chemistry

- Application Summary: The compound is used in the synthesis of a novel class of pyrazole-4-carbonitrile-based heterocycles .

- Methods of Application: The compound was synthesized starting from 3-acetyl-1- (4-fluorophenyl)-5-phenyl-1 H -pyrazole-4-carbonitrile .

- Results: The reactivity of the compound towards active methylene derivatives, including malononitrile and ethyl cyanoacetate, was explored .

Use in Dye Manufacturing

- Scientific Field: Textile Industry

- Application Summary: 5-Pyrazolone derivatives, which include “5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile”, are used as cotton azo dye to improve quality such as brightness and light fastness property .

- Methods of Application: The compound is used in the manufacturing process of the dye .

- Results: The results of this application were not provided in the source .

Corrosion Inhibition

- Scientific Field: Materials Science

- Application Summary: The compound is used as a corrosion inhibitor for mild steel in aggressive acidic environments .

- Methods of Application: The compound’s corrosion protection properties for mild steel in HCl were studied using mass loss studies, impedance spectroscopy, polarisation studies, adsorption studies and basic quantum chemical calculations .

- Results: The protection efficiency decreases with an increase in temperature and acid concentration but increases with an increase in the concentration of the inhibitor .

Synthesis of Pyrazole-4-Carbonitrile-Based Heterocycles

- Scientific Field: Organic Chemistry

- Application Summary: The compound is used in the synthesis of a novel class of pyrazole-4-carbonitrile-based heterocycles .

- Methods of Application: The compound was synthesized starting from 3-acetyl-1- (4-fluorophenyl)-5-phenyl-1 H -pyrazole-4-carbonitrile .

- Results: The reactivity of the compound towards active methylene derivatives, including malononitrile and ethyl cyanoacetate, was explored .

Use in Dye Manufacturing

- Scientific Field: Textile Industry

- Application Summary: 5-Pyrazolone derivatives, which include “5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile”, are used as cotton azo dye to improve quality such as brightness and light fastness property .

- Methods of Application: The compound is used in the manufacturing process of the dye .

- Results: The results of this application were not provided in the source .

Safety And Hazards

Propiedades

IUPAC Name |

5-chloro-1-methylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3/c1-9-5(6)4(2-7)3-8-9/h3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYKYQFBPPPPMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40555069 |

Source

|

| Record name | 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile | |

CAS RN |

111493-52-8 |

Source

|

| Record name | 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1/'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene)](/img/structure/B173648.png)

![3-[(Hydroxyamino)iminomethyl]-benzoic acid](/img/structure/B173670.png)

![2-[1-(4-Aminophenyl)ethylidene]propanedinitrile](/img/structure/B173673.png)

![10,16-Bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B173681.png)